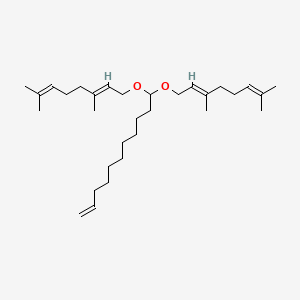![molecular formula C9H11NO4 B13797536 2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol is an organic compound characterized by the presence of a benzodioxole ring substituted with an amino group and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol typically involves the following steps:
Starting Material: The synthesis begins with 1,3-benzodioxole, which undergoes a series of reactions to introduce the amino and ethanol groups.
Chloromethylation: The benzodioxole is first chloromethylated to introduce a chloromethyl group.
Nitrile Formation: The chloromethylated product is then converted to a nitrile using sodium cyanide.
Hydrolysis and Reduction: The nitrile is hydrolyzed to form an amide, which is subsequently reduced to the corresponding amine.
Ethanol Introduction: Finally, the amine is reacted with ethylene oxide to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Safety measures are also implemented to handle hazardous reagents like sodium cyanide.
化学反応の分析
Types of Reactions
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups like amines or amides.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, amides.
Substitution: Halogenated or nitrated benzodioxole derivatives.
科学的研究の応用
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole-5-ethanol: Similar structure but lacks the amino group.
2-(1,3-Benzodioxol-5-yl)acetic acid: Contains a carboxylic acid group instead of an ethanol moiety.
1,3-Benzodioxole-5-propanoic acid: Features a propanoic acid group.
Uniqueness
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol is unique due to the presence of both an amino group and an ethanol moiety, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
2-[(6-amino-1,3-benzodioxol-5-yl)oxy]ethanol |
InChI |
InChI=1S/C9H11NO4/c10-6-3-8-9(14-5-13-8)4-7(6)12-2-1-11/h3-4,11H,1-2,5,10H2 |
InChIキー |
OEUACZRWIBPKIJ-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)N)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)
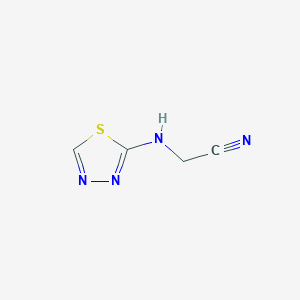

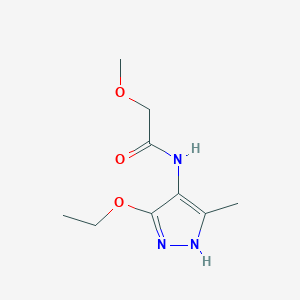
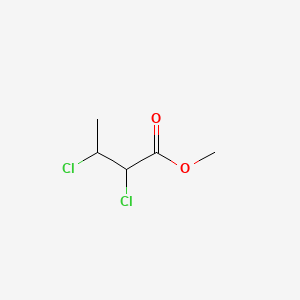

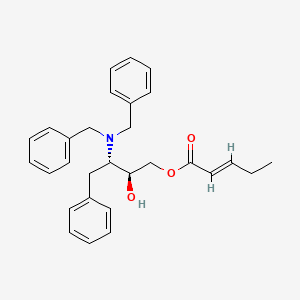
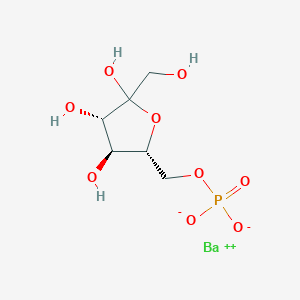

![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)
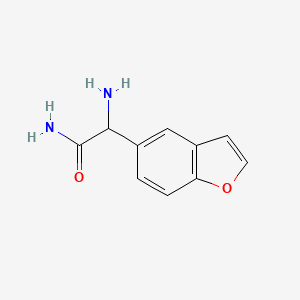
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
